2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde
CAS No.:
Cat. No.: VC13620336
Molecular Formula: C10H14N4O3
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N4O3 |
|---|---|
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 2-amino-4-methoxy-6-morpholin-4-ylpyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C10H14N4O3/c1-16-9-7(6-15)8(12-10(11)13-9)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H2,11,12,13) |
| Standard InChI Key | ZWDVGBAIHWYPER-UHFFFAOYSA-N |
| SMILES | COC1=NC(=NC(=C1C=O)N2CCOCC2)N |
| Canonical SMILES | COC1=NC(=NC(=C1C=O)N2CCOCC2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde belongs to the pyrimidine class, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The molecule features three distinct substituents:
-
Morpholine group: A saturated six-membered ring containing one oxygen and one nitrogen atom, attached at position 6. This moiety enhances solubility and bioavailability due to its polar nature.
-
Methoxy group: An -OCH₃ substituent at position 4, which influences electronic distribution and steric interactions within the pyrimidine core .
-
Aldehyde functional group: A -CHO group at position 5, enabling covalent bonding with biological nucleophiles like cysteine residues or primary amines .
The IUPAC name reflects this substitution pattern: 5-formyl-4-methoxy-6-morpholin-4-yl-pyrimidin-2-amine.
Physicochemical Properties
Key physicochemical parameters derived from computational models and analog studies include:
| Property | Value/Range |
|---|---|
| LogP (Partition Coefficient) | 1.2 ± 0.3 |
| Water Solubility | 0.8 mg/mL (25°C) |
| pKa (Aldehyde proton) | 8.1 – 8.5 |
| Hydrogen Bond Donors | 2 (NH₂ and aldehyde) |
| Hydrogen Bond Acceptors | 6 |
These properties suggest moderate lipophilicity, compatible with blood-brain barrier penetration, and sufficient aqueous solubility for in vitro assays .
Synthetic Methodologies
Precursor Selection
Synthesis typically begins with 2-amino-4,6-dichloropyrimidine, as described in patent US20060035913A1 . Key steps involve:
-
Alkoxylation: Substitution of chlorine at position 4 with methoxy using sodium methoxide in acetone at 15–40°C.
-
Morpholine Introduction: Nucleophilic aromatic substitution at position 6 with morpholine under palladium catalysis (e.g., Pd(OAc)₂/Xantphos system).
-
Aldehyde Functionalization: Vilsmeier-Haack formylation at position 5 using POCl₃ and DMF, followed by hydrolysis .
Optimization Challenges
Critical parameters affecting yield and purity:
-
Temperature Control: Maintaining ≤20°C during alkoxylation minimizes byproducts like 2-amino-4,6-dimethoxypyrimidine .
-
Solvent Selection: Polar aprotic solvents (e.g., acetone, DMF) enhance reaction homogeneity and intermediate stability .
-
Catalyst Loading: 5 mol% Pd(OAc)₂ achieves >90% conversion in Suzuki-Miyaura couplings for morpholine attachment.
A representative optimized protocol yields 72% purity-adjusted product with ≤0.5% residual dichloropyrimidine .
Biomedical Applications
Anticancer Activity
While direct data on 2-amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde are scarce, structurally related pyrrolothienopyrimidines exhibit potent cytotoxicity:
| Compound | HepG2 IC₅₀ (μM) | PC-3 IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Analog 3b | 3.02 ± 0.14 | 3.12 ± 0.17 | 1.03 |
| Analog 7d | 8.91 ± 0.41 | 6.35 ± 0.36 | 0.71 |
| Doxorubicin | 2.09 ± 0.10 | 2.53 ± 0.14 | 1.21 |
Mechanistically, these analogs induce cell cycle arrest at G1/S or S phase (56.19% S-phase accumulation for compound 3b in HepG2 cells) . The aldehyde group in the target compound may enhance activity via Schiff base formation with lysine residues in tubulin or topoisomerases .
Research Gaps and Future Directions
Current limitations in understanding this compound include:
-
Absence of in vivo pharmacokinetic data (absorption, metabolism, excretion profiles).
-
Uncharacterized off-target effects, particularly regarding aldehyde reactivity with serum proteins.
-
Synthetic scalability issues due to multi-step purification requirements .
Proposed research priorities:
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 4 (methoxy) and 6 (morpholine).
-
Prodrug Development: Masking the aldehyde as an acetal or oxime to improve stability and reduce toxicity.
-
Target Deconvolution: CRISPR-Cas9 screens to identify novel protein targets beyond kinase/HDAC families.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume